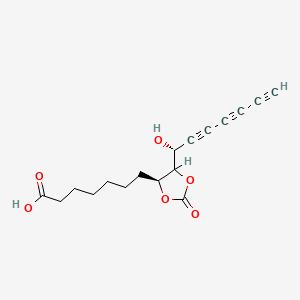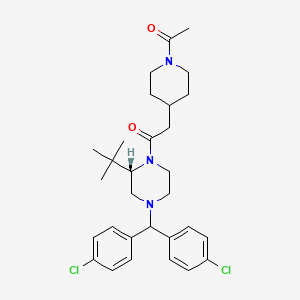![molecular formula C24H29N7O B1681607 (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol CAS No. 1084893-56-0](/img/structure/B1681607.png)
(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol
Descripción general
Descripción
(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol is a phenylpyridine.
Mecanismo De Acción
- Primary Targets : (S)-CR8 primarily interacts with several kinases, including cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK5, CDK7, CDK9, and CDK12. Additionally, it affects dual-specificity tyrosine-regulated kinases (DYRKs), Cdc2-like kinases (CLKs), and casein kinase 1 (CK1) family members .
- Role of Targets : By inhibiting CDK7, CDK9, and CDK12, (S)-CR8 transiently reduces RNA polymerase 2 activity. This leads to the downregulation of a large set of genes, including MYC transcription factors .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
CR8, (S)-Isomer, plays a crucial role in biochemical reactions by inhibiting cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer and other proliferative diseases. CR8, (S)-Isomer, interacts with CDKs by binding to their active sites, thereby preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
CR8, (S)-Isomer, exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Additionally, CR8, (S)-Isomer, influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of CR8, (S)-Isomer, involves its binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . CR8, (S)-Isomer, also modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CR8, (S)-Isomer, change over time. The compound is relatively stable, with a long half-life, allowing for sustained inhibition of CDKs . Its degradation products may accumulate over time, potentially affecting its efficacy. Long-term studies have shown that CR8, (S)-Isomer, can maintain its inhibitory effects on CDKs and induce apoptosis in cancer cells for extended periods.
Dosage Effects in Animal Models
The effects of CR8, (S)-Isomer, vary with different dosages in animal models. At low doses, the compound effectively inhibits CDKs and induces apoptosis without causing significant toxicity . At higher doses, CR8, (S)-Isomer, may cause adverse effects, such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
CR8, (S)-Isomer, is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites may further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
CR8, (S)-Isomer, is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing for its accumulation in the central nervous system . The compound interacts with transporters and binding proteins, facilitating its uptake and distribution to target tissues. Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity.
Subcellular Localization
The subcellular localization of CR8, (S)-Isomer, is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, CR8, (S)-Isomer, may be directed to specific compartments or organelles through targeting signals.
Propiedades
IUPAC Name |
(2S)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJBNQIQQQGT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649111 | |
| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084893-56-0 | |
| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-CR8 primarily targets CDKs, a family of serine/threonine kinases that play crucial roles in cell cycle regulation and transcription. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity. [, , ] This inhibition leads to a cascade of downstream effects, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis in specific cell types. [, ] Notably, (S)-CR8 shows selectivity for certain CDK isoforms, particularly CDK9. []
A: The SAR of (S)-CR8 and related compounds has been extensively studied. [, ] Modifications to the core structure, such as changes in the substituents on the purine ring or the side chain, can significantly impact its potency, selectivity, and pharmacokinetic properties. For example, the (S)-enantiomer of CR8 exhibits higher potency and selectivity for CDKs compared to its (R)-enantiomer. []
ANone: (S)-CR8 has shown promising results in preclinical studies for various diseases, including:
- Polycystic Kidney Disease (PKD): (S)-CR8 effectively blocks renal and hepatic cystogenesis in animal models of PKD, likely through the inhibition of CDK5 and its downstream effects on cilia length and cellular differentiation. [, ]
- Alcohol Use Disorder: Systemic administration of (S)-CR8 selectively reduces escalated ethanol intake in dependent rats without affecting water or saccharin consumption. [] The exact mechanism underlying this effect remains unclear but might involve CDK activity modulation in the basolateral amygdala. []
- Cancer: (S)-CR8 exhibits antitumoral effects in chronic myeloid leukemia cell lines. [, ]
ANone: While detailed PK/PD studies on (S)-CR8 are limited in the provided literature, some insights can be gleaned:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)






![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
